

(2-Aminoethyl)carbamic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: (2-Aminoethyl)carbamic acid

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An In-depth Technical Guide to (2-Aminoethyl)carbamic Acid

Core Compound Overview

(2-Aminoethyl)carbamic acid, a molecule of significant interest in synthetic and medicinal chemistry, serves as a versatile building block and intermediate. Its structure incorporates both a primary amine and a carbamic acid functional group, bestowing it with unique chemical properties that are leveraged in a variety of applications, from materials science to advanced drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications for researchers and professionals in the chemical and biomedical sciences.

IUPAC Name: 2-aminoethylcarbamic acid^[1]

Synonyms: Ethylenediamine carbamate^[1]

Chemical Structure:

Physicochemical and Computed Properties

The fundamental properties of **(2-Aminoethyl)carbamic acid** are summarized below. These data are crucial for its application in experimental design, providing insights into its solubility, reactivity, and potential biological interactions.

Property	Value	Source
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[1]
Molecular Weight	104.11 g/mol	[1]
CAS Number	109-58-0	[1][2]
Canonical SMILES	C(CNC(=O)O)N	[2][3]
InChIKey	RLRHPCKWSXWKBG-UHFFFAOYSA-N	[3]
Predicted pKa	4.67 ± 0.41	[2]
Predicted XLogP3-AA	-3.6	[3]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Physical Description	Light yellow solid	[1]

Synthesis and Experimental Protocols

The primary manufacturing method for **(2-Aminoethyl)carbamic acid** involves the direct reaction of ethylenediamine with carbon dioxide[1][2]. However, in laboratory and pharmaceutical contexts, derivatives of this compound, particularly N-protected forms like its tert-butyl ester (N-Boc-ethylenediamine), are more commonly synthesized and used as intermediates. The Boc-protected version allows for selective reactions on the free primary amine.

Experimental Protocol: Selective Synthesis of tert-Butyl (2-Aminoethyl)carbamate

This protocol details a simple and efficient method for the mono-N-Boc protection of ethylenediamine using an alkyl phenyl carbonate, which avoids the need for column chromatography.[4]

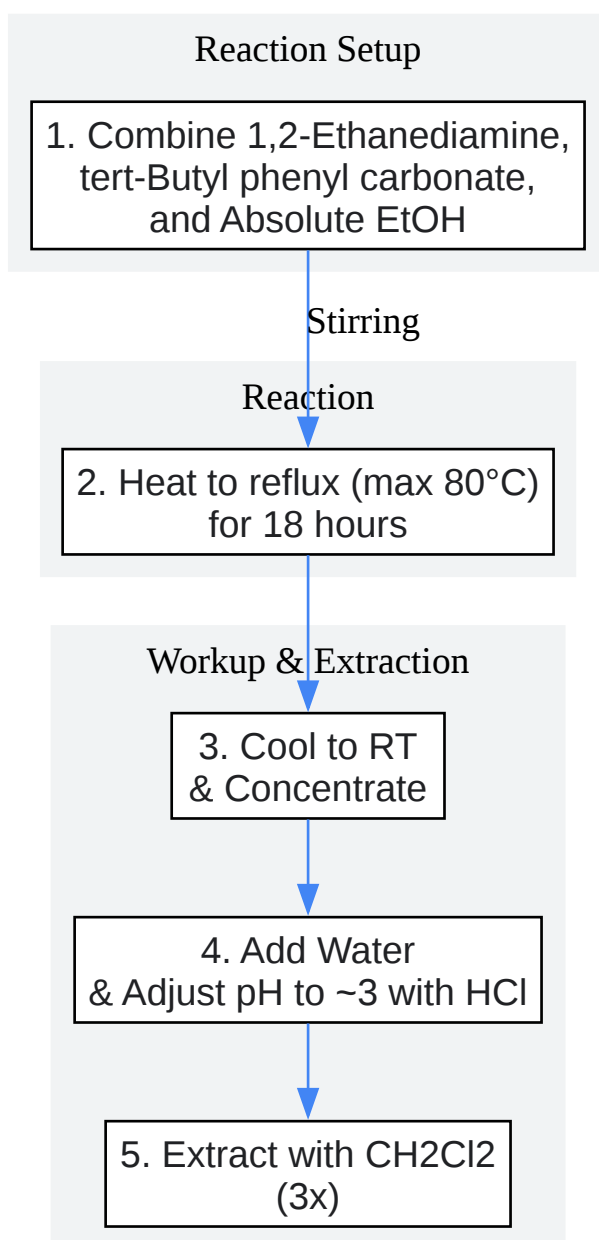
Objective: To synthesize tert-Butyl (2-Aminoethyl)carbamate, a key intermediate where one amine group is protected.

Materials:

- 1,2-Ethanediamine (20.0 g, 0.33 mol)[4]
- tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)[4]
- Absolute Ethanol (EtOH) (200 mL)[4]
- Deionized Water (300 mL)[4]
- Aqueous HCl (2M)[4]
- Dichloromethane (CH₂Cl₂)[4]

Procedure:

- A solution of 1,2-ethanediamine in absolute ethanol is prepared in a 500-mL round-bottomed flask equipped with a stirring bar and reflux condenser.[4]
- tert-Butyl phenyl carbonate is added to the solution.[4]
- The reaction mixture is heated to a gentle reflux (max oil bath temperature of 80°C) and stirred overnight (approximately 18 hours), resulting in a yellow solution.[4]
- The mixture is then cooled to room temperature, and the solvent is partially removed using a rotary evaporator to a volume of about 150 mL.[4]
- Water (300 mL) is added, and the pH of the solution is carefully adjusted to approximately 3 by the addition of 2M aqueous HCl.[4]
- The aqueous solution is extracted three times with dichloromethane (3 x 400 mL) to remove undesired byproducts.[4]



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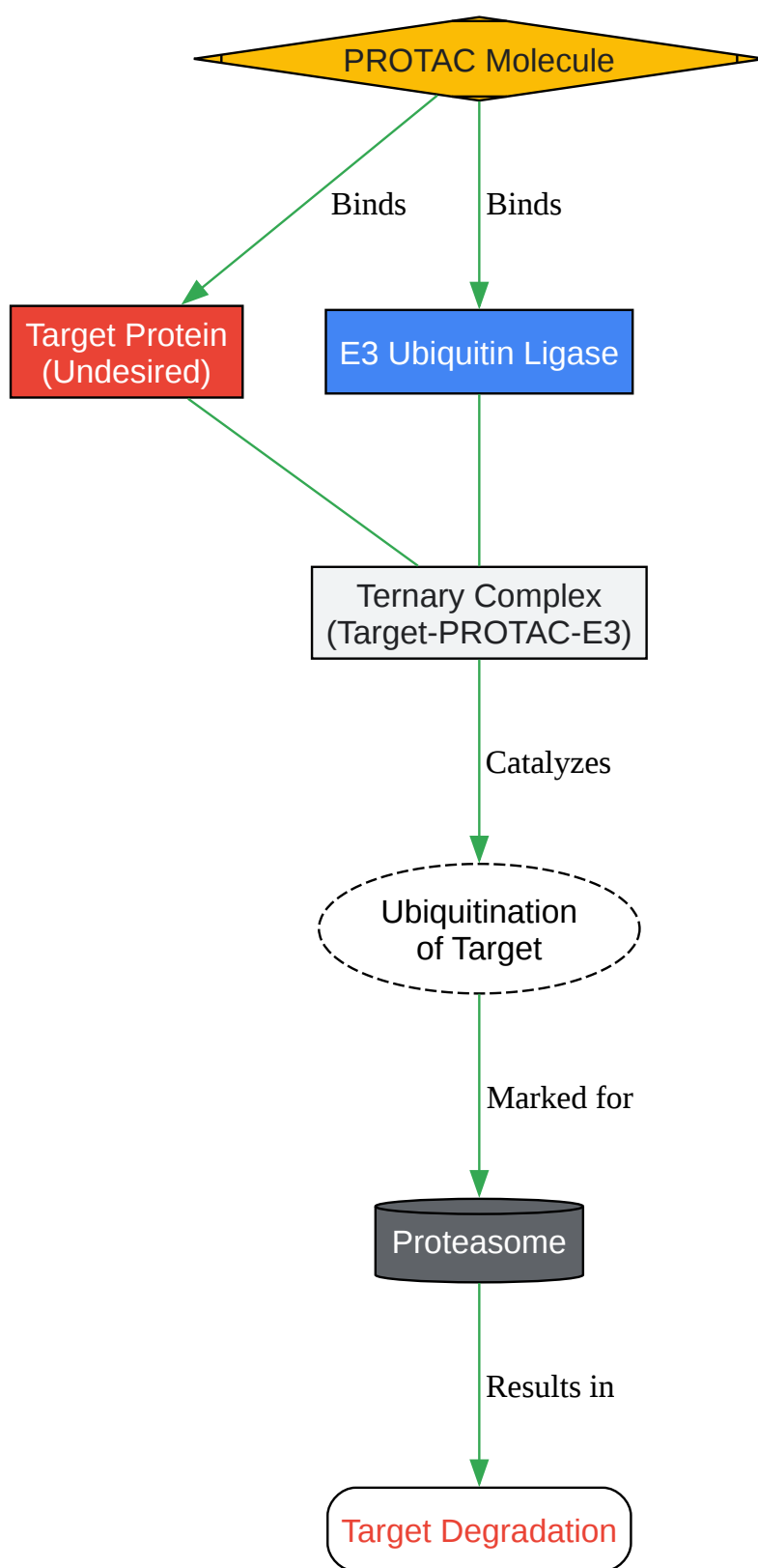
Caption: Workflow for the synthesis of tert-Butyl (2-Aminoethyl)carbamate.

Applications in Research and Drug Development

(2-Aminoethyl)carbamic acid and its derivatives are instrumental in several fields due to their bifunctional nature.

Role in Drug Discovery: PROTAC Linkers

One of the most cutting-edge applications is in the development of Proteolysis Targeting Chimeras (PROTACs).^[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. **(2-Aminoethyl)carbamic acid** derivatives serve as foundational components for the "linker" region of the PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand.^[5] The chemical properties and length of the linker are critical for the efficacy of the PROTAC.



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Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Other Significant Applications

- **Chelating Agents:** The tert-butyl ester derivative is a precursor in the synthesis of N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a specialized chelating agent used to capture heavy metal ions.[5]
- **Carbon Capture:** The amine groups present in the molecule can react with carbon dioxide, making it a candidate for use in CO₂ absorption and carbon capture technologies.[5]
- **Materials Science:** It is used as a cross-linking agent in the processing and vulcanization of rubber and other elastomers.[1][5]
- **Synthetic Chemistry:** In organic synthesis, the carbamate group serves as an excellent protecting group for amines.[5][6][7] It is stable under many reaction conditions but can be readily removed when needed, making it a cornerstone of multi-step synthesis, particularly in peptide chemistry.[6][7]

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